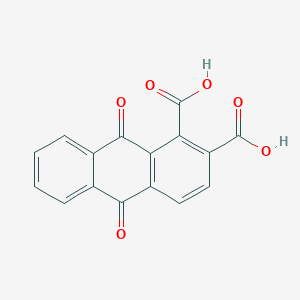

1,2-Anthraquinonedicarboxylic acid

Description

Historical Context and Evolution of Academic Inquiry

The academic record of 1,2-Anthraquinonedicarboxylic acid is primarily linked to the study of polycyclic aromatic hydrocarbons (PAHs), which are environmental pollutants known for their carcinogenic properties. Early research, dating back to the 1960s, identified this compound as a product of the ozonolysis of certain PAHs like 7-methyl-benz[a]anthracene. dss.go.th

This line of inquiry was significant as it related to the "K-region" theory of carcinogenesis, which posited that the metabolic activation of PAHs at specific, electron-rich regions (K-regions) was a key step in their cancer-causing activity. dss.go.th The formation of compounds like this compound from the oxidative cleavage of PAHs helped researchers understand the chemical transformations these pollutants undergo, both in the environment and potentially within biological systems. researchgate.netgovinfo.gov A key synthetic route established in the literature is the ozonolysis of benzo[a]pyrene; treatment with four or more molar equivalents of ozone leads to the formation of this compound. researchgate.netresearchgate.net

Significance within Organic Chemistry and Materials Science

Within organic chemistry, this compound is significant primarily as an oxidation product in the study of PAH degradation. Its formation provides mechanistic insights into the complex reaction pathways of ozonolysis on large aromatic systems. researchgate.net The structural motif of 1,2-dicarboxylic acid on an anthraquinone (B42736) framework also appears in complex natural products, such as Laccaic acids A, C, and E, which are components of lac dye. thegoodscentscompany.comnih.govnih.gov

In the field of materials science, the application of this compound is less documented but not entirely absent. A patent has identified the compound as a potential modifier for aromatic polyesters. patentbuddy.com The inclusion of such a molecule could potentially enhance the melt fluidity of these polymers without a substantial compromise in their heat resistance, suggesting a niche application in the plastics and polymer industry. patentbuddy.com

Current Research Landscape and Emerging Trends

Current research mentioning this compound continues to be concentrated in environmental science. It is referenced in studies on airborne particulate matter and the atmospheric degradation of pollutants. researchgate.net The compound serves as a marker or product in analyses aimed at understanding the fate of PAHs in the atmosphere.

There is no indication of a large, dedicated field of research focused exclusively on developing new applications for this compound. Its utility appears to be more as a tool for understanding other processes rather than a target molecule for widespread synthesis and application. The limited commercial availability and the focus on other isomers, such as anthraquinone-2,3-dicarboxylic acid in the context of metal-organic frameworks, suggest that research on the 1,2-isomer remains a specialized area. The scarcity of data on its physical properties further underscores its status as a less-common chemical entity.

Compound Data

Below are data tables summarizing key information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7475-29-8 |

| Molecular Formula | C₁₆H₈O₆ |

| Molecular Weight | 296.24 g/mol |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₆H₈O₆ |

| 7-methyl-benz[a]anthracene | C₁₉H₁₄ |

| Anthraquinone | C₁₄H₈O₂ |

| Anthraquinone-2,3-dicarboxylic acid | C₁₆H₈O₆ |

| Benzo[a]pyrene | C₂₀H₁₂ |

| Laccaic acid A | C₂₆H₁₉NO₁₂ |

| Laccaic acid C | C₂₅H₁₇NO₁₃ |

| Laccaic acid E | C₂₄H₁₇NO₁₁ |

Structure

3D Structure

Properties

CAS No. |

7475-29-8 |

|---|---|

Molecular Formula |

C16H8O6 |

Molecular Weight |

296.23 g/mol |

IUPAC Name |

9,10-dioxoanthracene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)(H,21,22) |

InChI Key |

QQPQYWGNVMIGAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Anthraquinonedicarboxylic Acid

Classical Approaches to Dicarboxylic Anthraquinone (B42736) Synthesis

The traditional synthesis of dicarboxylic anthraquinones, including the 1,2-isomer, has heavily relied on fundamental organic reactions such as oxidation and ring-closure strategies. These methods, while foundational, often require harsh reaction conditions.

Oxidation-Based Synthesis Routes

Oxidation reactions are a cornerstone in the synthesis of anthraquinone carboxylic acids. These routes typically involve the oxidation of pre-existing alkyl groups on the anthraquinone skeleton or the oxidative degradation of more complex structures.

One plausible and historically significant approach involves the oxidation of a 1,2-dialkylanthraquinone. For instance, the oxidation of 1,2-dimethylanthraquinone (B12007901) using strong oxidizing agents can yield 1,2-anthraquinonedicarboxylic acid. Common oxidizing agents for converting alkyl arenes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromic acid (generated from CrO3 and H2SO4). libretexts.org The reaction proceeds by attacking the benzylic carbons of the alkyl groups, converting them into carboxylic acid functionalities.

A similar strategy is employed in the synthesis of 2-carboxyanthraquinone, where the ethyl group of 2-ethylanthraquinone (B47962) is oxidized using a nitric acid solution. google.com This process is typically carried out at elevated temperatures and pressures to achieve a good conversion rate. google.com It is conceivable that a similar nitric acid-based oxidation could be applied to a 1,2-diethylanthraquinone to produce the desired dicarboxylic acid.

The following table outlines typical conditions for the oxidation of alkyl arenes to carboxylic acids, which can be extrapolated for the synthesis of this compound.

| Oxidizing Agent | Substrate | Reaction Conditions | Product | Reference |

| Potassium Permanganate (KMnO4) | Primary Alcohols / Alkyl Arenes | Varies, often with heat | Carboxylic Acid | libretexts.org |

| Jones Reagent (CrO3 & H2SO4) | Primary Alcohols / Alkyl Arenes | Varies | Carboxylic Acid | libretexts.org |

| Nitric Acid (HNO3) | 2-Ethylanthraquinone | 120-220°C, 15-20 bar | 2-Carboxyanthraquinone | google.com |

Another potential oxidation-based route is the oxidative cleavage of a polycyclic aromatic hydrocarbon with an appropriate structure. However, this method can suffer from a lack of selectivity and may lead to the formation of multiple byproducts.

Ring Closure Reactions in this compound Formation

Ring closure reactions, particularly Friedel-Crafts acylations followed by intramolecular cyclization, are fundamental to constructing the anthraquinone framework itself. To synthesize this compound via this method, a suitably substituted phthalic anhydride (B1165640) derivative would be reacted with a benzene (B151609) derivative.

For example, the reaction of phthalic anhydride with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) is a common starting point for many anthraquinone syntheses. To obtain the 1,2-dicarboxylic acid, one could envision starting with a substituted phthalic anhydride or a substituted benzene that already contains or can be converted into the carboxylic acid groups.

A more direct approach involves the cyclization of a benzophenone (B1666685) derivative. For the synthesis of a related compound, 1-chloroanthraquinone-dicarboxylic acid, a 2-chloro-benzophenonedicarboxylic acid is subjected to ring closure using oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. google.com This acid-catalyzed dehydration and cyclization is a powerful method for forming the anthraquinone core. google.comresearchgate.net A similar strategy could be employed for this compound by starting with a benzophenone precursor bearing two carboxylic acid groups at the appropriate positions. The condensation of 4-carboxy-1-naphthoyl-o-benzoic acid to 1,2-benzanthraquinone-3-carboxylic acid in concentrated sulfuric acid proceeds with great ease, highlighting the utility of this approach. ethz.ch

The general conditions for such ring closures are summarized in the table below.

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

| 2-Benzoylbenzoic Acid | Acid Catalyst (e.g., H2SO4) | Heat | Anthraquinone | researchgate.net |

| 2-Chloro-benzophenonedicarboxylic acid | Oleum in H2SO4 | 60-100°C | 1-Chloroanthraquinone-dicarboxylic acid | google.com |

| 4-Carboxy-1-naphthoyl-o-benzoic acid | Concentrated H2SO4 | - | 1,2-Benzanthraquinone-3-carboxylic acid | ethz.ch |

Advanced and Green Synthesis Techniques

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Catalytic Synthesis Pathways

Catalytic methods offer significant advantages over stoichiometric reactions, including higher selectivity, milder reaction conditions, and the ability to recycle the catalyst. For the synthesis of anthraquinone derivatives, various catalytic systems have been explored.

While specific catalytic routes to this compound are not extensively documented, related syntheses provide a strong indication of potential pathways. For instance, the synthesis of anthraquinone from 2-benzoylbenzoic acid can be catalyzed by solid acid catalysts like supported phosphotungstic acid on silica (B1680970) (HPW/SiO2) or various zeolites. researchgate.net These catalysts are often reusable and can lead to high yields of the desired product. researchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools in organic synthesis. A protocol for the synthesis of anthraquinones from diaryl carboxylic acids has been developed using a palladium(II) acetate (B1210297) catalyst in the presence of visible light and an oxidant. researchgate.net This method could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Furthermore, the conversion of biomass-derived molecules into valuable chemicals is a key area of green chemistry. The catalytic transformation of 2,5-furandicarboxylic acid (a biomass derivative) to adipic acid has been achieved using a niobic acid-supported platinum catalyst. rsc.org While this produces a different dicarboxylic acid, it demonstrates the potential of using catalytic hydrogenation and ring-opening to create dicarboxylic acids from renewable feedstocks, a strategy that could potentially be adapted for anthraquinone systems.

Alternative Reagent Systems for Enhanced Yield and Selectivity

The development of new reagent systems is crucial for improving the efficiency and environmental footprint of chemical syntheses. In the context of this compound synthesis, this could involve the use of milder and more selective oxidizing agents or more efficient coupling reagents.

Instead of traditional strong oxidants like permanganate or chromate, which can be toxic and produce significant waste, alternative systems are being investigated. For example, metal-free aerobic photooxidative cleavage of vicinal diols to yield carboxylic acids has been demonstrated using 2-chloroanthraquinone (B1664062) as a photocatalyst and molecular oxygen as the terminal oxidant. organic-chemistry.org The use of Oxone in combination with trifluoroacetic acid provides a mild, metal-free method for oxidizing ketones and arylalkynes to carboxylic acids. organic-chemistry.org

In the realm of ring-closure reactions, the use of mechanochemistry, such as neat grinding, has been shown to be a rapid, efficient, and solvent-free method for synthesizing certain heterocyclic compounds. organic-chemistry.org While not yet applied to anthraquinone synthesis, this approach offers a promising avenue for future research.

The use of ionic liquids as solvents or catalysts is another area of active research in green chemistry. abcr.com Their unique properties, such as low vapor pressure and high thermal stability, can lead to improved reaction rates and easier product separation.

The following table presents some alternative reagents that could potentially be applied to the synthesis of this compound for improved performance and sustainability.

| Reagent System | Transformation | Advantages | Reference |

| 2-Chloroanthraquinone / Light / O2 | Photooxidative Cleavage | Metal-free, uses air as oxidant | organic-chemistry.org |

| Oxone / Trifluoroacetic Acid | Oxidation of Ketones/Alkynes | Metal-free, mild conditions | organic-chemistry.org |

| Palladium(II) Acetate / Visible Light | Diaryl Carboxylic Acid to Anthraquinone | Catalytic, uses visible light | researchgate.net |

| Supported Phosphotungstic Acid | Dehydration/Cyclization | Reusable solid acid catalyst | researchgate.net |

| Neat Grinding / Lewis Acid | Ring-Opening/Ring-Closing | Solvent-free, rapid reaction | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 1,2 Anthraquinonedicarboxylic Acid

Reactions Involving Carboxylic Acid Functionalities

The presence of two adjacent carboxylic acid groups on the anthraquinone (B42736) framework dictates a significant aspect of the reactivity of 1,2-anthraquinonedicarboxylic acid. These functional groups are the primary sites for reactions such as esterification and amidation, and they also influence the molecule's propensity for decarboxylation under certain conditions.

The conversion of the carboxylic acid moieties of this compound into esters and amides is a fundamental transformation in organic synthesis. These reactions are crucial for modifying the solubility, and electronic properties of the anthraquinone system.

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The use of carbodiimide (B86325) coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester formation under milder conditions. researchgate.netresearchgate.net These methods are particularly useful for creating esters with more complex or sensitive alcohols. researchgate.net

Amidation follows a similar pathway, involving the reaction of the dicarboxylic acid with a primary or secondary amine. As with esterification, coupling reagents are frequently employed to activate the carboxylic acid and promote the formation of the amide bond. researchgate.netmdpi.com The choice of amine and reaction conditions can be tailored to produce a wide array of N-substituted anthraquinone derivatives. Recent research has also explored the use of novel catalysts, including chiral Brønsted acids and metal complexes, to achieve atroposelective amidation, which is significant for the synthesis of axially chiral molecules. researchgate.netthieme-connect.de

Table 1: Examples of Reagents for Esterification and Amidation

| Reaction Type | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) | A common method for activating carboxylic acids to form esters under mild conditions. researchgate.net |

| Esterification | N,N'-Diisopropylcarbodiimide (DIC) | Used as a coupling reagent, sometimes in aqueous media, for ester formation, particularly with phenols. researchgate.net |

| Amidation | N,N'-Diisopropylcarbodiimide (DIC) | An effective coupling reagent for forming amide bonds from carboxylic acids and amines, even in water. researchgate.net |

Decarboxylation is the chemical process that results in the removal of a carboxyl group as carbon dioxide (CO2). wikipedia.org For many carboxylic acids, this reaction requires high temperatures. However, the presence of a carbonyl group at the β-position relative to a carboxylic acid, as is the case in a β-keto acid, significantly facilitates decarboxylation. youtube.commasterorganicchemistry.com This is because the reaction can proceed through a cyclic transition state, which lowers the activation energy. masterorganicchemistry.com

While this compound is not a β-keto acid in the traditional sense, the quinone carbonyls do influence the electronic environment of the carboxylic acid groups. The decarboxylation of aromatic carboxylic acids can be influenced by the stability of the resulting carbanion intermediate. wikipedia.org The reaction generally involves the loss of CO2 and the replacement of the carboxyl group with a hydrogen atom. wikipedia.org In some cases, the decarboxylation of carboxylic acids can be promoted by heat or by using specific catalysts. libretexts.org The mechanism often involves the formation of an enol intermediate, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com

Table 2: Key Aspects of Decarboxylation

| Feature | Description |

|---|---|

| General Reaction | R-COOH → R-H + CO2 |

| Facilitating Factor | Presence of an electron-withdrawing group (like a carbonyl) at the β-position. wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Often proceeds through a cyclic transition state, leading to an enol intermediate. youtube.commasterorganicchemistry.com |

| Conditions | Can be induced by heat; some specialized reactions occur under milder conditions. masterorganicchemistry.comlibretexts.org |

Reactions Involving the Anthraquinone Core

The aromatic core of the anthraquinone molecule is subject to a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as redox reactions. The two carbonyl groups of the quinone system are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack but activates them for nucleophilic substitution. liberty.eduliberty.edu

Electrophilic aromatic substitution (SEAr) reactions on the anthraquinone nucleus are generally difficult to achieve due to the deactivating effect of the carbonyl groups. liberty.eduliberty.edu Reactions like halogenation require harsh conditions to proceed. liberty.edu

Conversely, the electron-deficient nature of the anthraquinone core makes it susceptible to nucleophilic aromatic substitution (SNAr). colab.ws This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as the quinone carbonyls, stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. youtube.com

The redox chemistry of anthraquinones is a well-studied and fundamental aspect of their reactivity. The quinone moiety can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. nih.gov This process is often pH-dependent. nih.gov

The electrochemical behavior of anthraquinone derivatives is of significant interest for applications such as redox flow batteries. nih.gov The redox potential of the anthraquinone system can be tuned by the introduction of various substituents on the aromatic core. nih.gov Electrochemical techniques, such as cyclic voltammetry, are used to study the reversibility and kinetics of the redox processes. nih.gov The electrochemical decarboxylation of certain carboxylic acids can also be used to generate radical species for further reactions. nih.gov

Mercuration Reactions and Subsequent Transformations

Mercuration is an electrophilic addition reaction where an alkene reacts with a mercury(II) salt, such as mercuric acetate (B1210297), in the presence of a nucleophile. wikipedia.orgmasterorganicchemistry.com While this reaction is typically associated with alkenes, it can also be applied to aromatic systems, although less commonly. The initial step involves the formation of a mercurinium ion intermediate. wikipedia.orgmasterorganicchemistry.com This is then attacked by a nucleophile, such as water, to give an organomercury compound. wikipedia.org

The resulting organomercury compound can undergo a subsequent demercuration step, typically using a reducing agent like sodium borohydride (B1222165) (NaBH4), to replace the mercury-containing group with a hydrogen atom. masterorganicchemistry.comyoutube.com This two-step process, known as oxymercuration-demercuration, provides a method for the Markovnikov addition of water across a double bond without carbocation rearrangements. chemistrysteps.compearson.com In the context of this compound, while direct mercuration of the aromatic core is not a primary reaction pathway, related principles could potentially be applied in more complex synthetic routes involving transformations of substituents.

Photochemical and Thermal Reactivity Studies

Research specifically detailing the photochemical and thermal reactivity of this compound is not extensively available in public literature. However, insights into its potential behavior can be inferred from studies on related anthraquinone derivatives and dicarboxylic acids. The reactivity of the molecule is expected to be influenced by the anthraquinone core and the two adjacent carboxylic acid functional groups.

Photochemical Reactivity

The photochemical behavior of anthraquinones is well-documented, characterized by their ability to act as photosensitizers. nih.gov Upon absorption of ultraviolet (UV) or visible light, 9,10-anthraquinone and its derivatives can be excited from the ground state to an excited singlet state, which then typically undergoes intersystem crossing to a more stable triplet state. nih.gov This excited triplet state is a potent oxidizing agent and can participate in various chemical reactions.

Two primary mechanisms are proposed for the photooxidation reactions involving excited anthraquinones (AQ*): nih.gov

Type I Reaction: This pathway involves an electron transfer mechanism. The excited anthraquinone (³AQ*) can be reduced by a substrate to form the anthraquinone radical anion (AQ•⁻). This radical anion can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂•⁻) or hydroxyl radicals (•OH). nih.gov

Type II Reaction: In this mechanism, the excited anthraquinone transfers its energy to triplet oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov

The specific pathway that predominates is influenced by factors such as the structure of the anthraquinone catalyst, the nature of the substrate, and the reaction conditions. nih.gov For this compound, the presence of the carboxylic acid groups could influence the electronic properties of the anthraquinone system and, consequently, its photochemical reactivity.

Furthermore, the photochemical reactions of carboxylic acids, particularly decarboxylation, have been observed when sensitized by aromatic ketones and quinones like benzophenone (B1666685) and tetrachloro-p-benzoquinone. rsc.org The reaction is thought to proceed through the formation of an exciplex between the excited sensitizer (B1316253) and the carboxylic acid. rsc.org This suggests that this compound could potentially undergo photodecarboxylation under suitable irradiation conditions. The rate constants for the decarboxylation of various carboxylic acids sensitized by benzophenone and tetrachloro-p-benzoquinone have been determined, as shown in the table below.

Table 1: Rate Constants for the Decarboxylation of Carboxylic Acids Sensitized by Aromatic Ketones and Quinones

| Carboxylic Acid | Sensitizer | Solvent | Rate Constant |

|---|---|---|---|

| (Phenylthio)acetic acid | Benzophenone | Acetonitrile | Varies with acid catalysis |

| (Phenylthio)acetic acid | Benzophenone | Benzene (B151609) | Slightly retarded by acid |

| Various RXCH₂CO₂H | Tetrachloro-p-benzoquinone | Not specified | Generally higher than with benzophenone |

Data sourced from a study on the mechanism of photoinduced decarboxylation. rsc.org

Thermal Reactivity

Specific thermal decomposition studies for this compound are not readily found. However, information on related compounds provides some indication of its likely thermal behavior. For instance, 9,10-anthraquinone-2-carboxylic acid (AQCA) has been studied using thermal analysis. nih.gov A methanolic solvate of AQCA was observed to lose 9.34% of its initial weight between 70°C and 100°C due to the loss of methanol (B129727). nih.gov Sublimation of AQCA occurs at temperatures above 250°C. nih.gov The activation energy for the desolvation of methanol from the solvate was determined to be 425.8 kJ/mol, while the activation energy for sublimation from the desolvated crystals was 182.7 kJ/mol. nih.gov

Table 2: Thermal Properties of 9,10-Anthraquinone-2-carboxylic Acid (AQCA)

| Thermal Process | Temperature Range (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Desolvation (Methanol loss) | 70 - 100 | 425.8 |

| Sublimation | > 250 | 182.7 |

Data from a physicochemical characterization study of AQCA. nih.gov

The thermal decomposition of carboxylic acids, in general, can proceed through various pathways, including dehydration and decarboxylation. The dominant pathway is often influenced by temperature and the presence of catalysts. For many carboxylic acids, thermal decomposition occurs at temperatures between 500 K and 650 K. The process can involve the elimination of carbon dioxide and the formation of hydrocarbon fragments.

Given the presence of two carboxylic acid groups, this compound would likely undergo thermal decarboxylation at elevated temperatures. The proximity of the two carboxylic acid groups might also facilitate the formation of a cyclic anhydride (B1165640) upon heating, a common reaction for 1,2-dicarboxylic acids.

Derivatization Strategies and Analogue Chemistry of 1,2 Anthraquinonedicarboxylic Acid

Synthesis of Substituted 1,2-Anthraquinonedicarboxylic Acid Derivatives

The introduction of new substituents onto the anthraquinone (B42736) framework of this compound is a primary strategy for modifying its properties. This typically involves electrophilic aromatic substitution, a class of reactions that can be challenging due to the electron-withdrawing nature of the quinone carbonyls and the carboxylic acid groups. rsc.orgnih.gov These groups deactivate the aromatic rings towards electrophilic attack, often necessitating harsh reaction conditions. rsc.org

Halogenation provides a crucial entry point for further functionalization, such as cross-coupling reactions. However, the deactivating effect of the carbonyl groups makes direct halogenation of the anthraquinone nucleus difficult. rsc.org Despite these challenges, several methods can be considered for the halogenation of this compound.

Direct halogenation of the aromatic rings can be achieved, though it often requires forcing conditions. For instance, chlorination can be performed using various chlorinating agents. wikipedia.org Bromination is also a key transformation. While there is limited literature specifically on the halogenation of this compound, studies on other anthraquinone derivatives show that the reaction is feasible. rsc.org The positions of the incoming halogens are directed by the existing substituents.

An alternative strategy is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the specific halogenation of the α-carbon of carboxylic acids. colab.wsresearchgate.netresearchgate.net This reaction proceeds by first converting the carboxylic acid to an acyl halide with a phosphorus trihalide (e.g., PBr₃), which then tautomerizes to an enol that can be readily halogenated. researchgate.netnih.gov Subsequent hydrolysis regenerates the carboxylic acid, now with a halogen at the alpha position. nih.gov While specific application to this compound is not widely reported, it represents a viable method for introducing halogens on the carbons adjacent to the carboxyl groups.

Decarboxylative halogenation presents another synthetic route, where a carboxylic acid group is replaced by a halogen. acs.org This can be achieved under visible light photocatalysis, offering a modern and often milder alternative to traditional methods. acs.org

| Reaction Type | Reagents & Conditions | Description | Potential Product from this compound |

| Direct Aromatic Halogenation | Halogen (Cl₂, Br₂), Lewis Acid or other catalysts, high temperature | Electrophilic substitution on the anthraquinone rings. The positions are directed by the deactivating COOH and quinone groups. rsc.orgwikipedia.org | Chloro- or Bromo-1,2-anthraquinonedicarboxylic acid derivatives. |

| Hell-Volhard-Zelinsky (HVZ) Reaction | 1. PBr₃, Br₂ 2. H₂O | α-bromination of the carboxylic acid functions via an acyl bromide intermediate. colab.wsresearchgate.netresearchgate.net | 1,2-Bis(bromocarboxymethyl)anthraquinone (structure not directly verified in literature). |

| Decarboxylative Halogenation | Photocatalyst, Halogen Source (e.g., NIS, DBDMH), Visible Light | Replacement of one or both carboxylic acid groups with a halogen atom via a radical intermediate. acs.org | 1-Bromo-2-carboxyanthraquinone or 1,2-Dibromoanthraquinone. |

Sulfonation and nitration are classic electrophilic aromatic substitution reactions used to introduce sulfonyl (-SO₃H) and nitro (-NO₂) groups, respectively. These functional groups can serve as versatile handles for further synthetic transformations or directly influence the molecule's properties.

Sulfonation of the anthraquinone core requires strong sulfonating agents, such as fuming sulfuric acid (oleum), due to the deactivated nature of the rings. nih.gov The sulfonic acid group enhances water solubility. thieme-connect.com Research on anthraquinone-2-carboxylic acid shows that direct sulfonation with fuming sulfuric acid under microwave irradiation occurs in the unsubstituted ring, yielding a mixture of disubstituted products. colab.ws For this compound, sulfonation would be expected to occur on the unsubstituted aromatic ring at positions 6 or 7.

Nitration introduces the valuable nitro group, which can be easily reduced to an amino group, a key precursor for many dyes and biologically active molecules. acs.org The nitration of anthraquinone itself with mixed nitric and sulfuric acid is a known industrial process, though it can lead to mixtures of products. libretexts.orgrsc.org The directing effects of the deactivating carbonyl and carboxyl groups on this compound would steer the incoming nitro group to the unsubstituted ring. A common synthetic product is 1-nitroanthraquinone-2-carboxylic acid, which is typically prepared by the oxidation of 1-nitro-2-methylanthraquinone with nitric acid. nih.govacs.org This highlights a strategy where the substitution pattern is established before the creation of the carboxylic acid group. Decarboxylative nitration, where a carboxylic acid is replaced by a nitro group, has also emerged as a modern synthetic tool. psu.edu

| Reaction Type | Reagents & Conditions | Description | Potential Product from this compound |

| Sulfonation | Fuming H₂SO₄ (Oleum), Heat/Microwaves | Electrophilic substitution of -SO₃H onto the unsubstituted aromatic ring. colab.wsnih.gov | This compound-6-sulfonic acid and/or -7-sulfonic acid. |

| Nitration | HNO₃ / H₂SO₄ (Mixed Acid) | Electrophilic substitution of -NO₂ onto the unsubstituted aromatic ring. libretexts.orgrsc.org | 6-Nitro-1,2-anthraquinonedicarboxylic acid and/or 7-Nitro-1,2-anthraquinonedicarboxylic acid. |

| Oxidation of precursor | HNO₃, Organic Solvent, Heat | Oxidation of a methyl group to a carboxylic acid on a pre-nitrated anthraquinone. nih.govacs.org | (Starting from methyl-nitro-anthraquinone) Nitro-anthraquinone carboxylic acid. |

Functionalization via Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds on the anthraquinone scaffold is essential for building more complex molecular architectures, such as extended π-systems for electronic materials or elaborate side chains for biological applications. However, traditional electrophilic C-C bond-forming reactions like Friedel-Crafts alkylation and acylation are generally ineffective on the electron-deficient anthraquinone core. nih.gov Therefore, modern catalytic methods are required.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are particularly suited for aromatic systems. youtube.com These reactions typically involve coupling an organometallic reagent with an organic halide (or pseudohalide) in the presence of a metal catalyst, most commonly palladium. nih.gov For this compound, this strategy first requires halogenation (as described in section 4.1.1) to provide the necessary electrophilic coupling partner.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is one of the most versatile cross-coupling reactions. nih.govyoutube.com It is known for its mild reaction conditions and tolerance of a wide range of functional groups, including carboxylic acids. rsc.org Bromoanthraquinone derivatives have been successfully used in Suzuki couplings to produce arylated anthraquinones. researchgate.net

The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.org This reaction has been applied to anthraquinone triflates, demonstrating its utility for introducing vinyl groups onto the anthraquinone core. acs.orgacs.org

| Reaction | Coupling Partners | Catalyst System | Description |

| Suzuki-Miyaura Coupling | Halo-anthraquinone + Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Forms a new C(sp²)-C(sp²) bond, leading to arylated anthraquinone derivatives. youtube.comresearchgate.net |

| Heck Reaction | Halo-anthraquinone (or triflate) + Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Forms a new C(sp²)-C(sp²) bond, introducing a vinyl substituent. wikipedia.orgacs.org |

| Decarboxylative Coupling | Anthraquinone carboxylic acid + Arylboronic acid | Pd catalyst, Oxidant (e.g., Iodine) | A C-H bond on one partner is coupled with a C-B bond on the other, with loss of CO₂. nih.govrsc.org |

Direct C-H functionalization (or activation) has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-halogenation of the substrate. rsc.org These methods involve the direct transformation of a C-H bond into a C-C or C-heteroatom bond.

For electron-poor systems like anthraquinone, radical-based approaches are often effective. Recent advancements have focused on photocatalysis , where visible light is used to excite a catalyst (often the anthraquinone itself) which can then activate C-H bonds. rsc.org Anthraquinone and its derivatives can act as excellent organic photocatalysts through a direct hydrogen atom transfer (d-HAT) mechanism. rsc.orgacs.org The photoexcited anthraquinone abstracts a hydrogen atom from a substrate to generate a carbon radical, which can then engage in coupling reactions. rsc.org This strategy has been used for the C-H pyridylation of unactivated hydrocarbons and for activating benzylic C-H bonds. thieme-connect.comnih.gov The direct functionalization of quinones with boronic acids has also been achieved using silver(I) nitrate (B79036) as a catalyst, proceeding through a presumed nucleophilic radical addition. nih.gov

| Methodology | Reagents & Conditions | Description | Potential Application |

| Photocatalytic C-H Activation (d-HAT) | Anthraquinone catalyst, Visible light, Radical acceptor | The photoexcited anthraquinone abstracts a hydrogen atom, creating a radical that couples with an acceptor. rsc.orgacs.orgrsc.org | Coupling of this compound with various radical precursors at available C-H positions. |

| Silver-Catalyzed C-H Functionalization | Aryl/Alkylboronic acid, AgNO₃, Persulfate co-oxidant | A radical generated from the boronic acid adds to the quinone C-H bond. nih.gov | Direct arylation or alkylation of the anthraquinone core of the dicarboxylic acid. |

| Palladium-Catalyzed Direct Arylation | Aryl halide, Pd catalyst, Ligand, Base | Direct coupling of an aryl halide with a C-H bond of the anthraquinone nucleus. nih.gov | Introduction of aryl groups without pre-functionalization of the anthraquinone. |

Synthesis of Polymerizable Monomers from this compound

The presence of two carboxylic acid groups makes this compound an ideal starting material for the synthesis of condensation polymers such as polyesters and polyamides. libretexts.orgyoutube.comyoutube.com Incorporating the rigid and electroactive anthraquinone unit into a polymer backbone can impart unique thermal, mechanical, and electronic properties.

Polyesters are synthesized by the polycondensation reaction between a dicarboxylic acid and a diol. youtube.comyoutube.com In this process, this compound would be reacted with various diols (e.g., ethane-1,2-diol) at high temperatures, typically with a catalyst, to form ester linkages and release water as a byproduct. libretexts.org

Polyamides are formed similarly through the polycondensation of a dicarboxylic acid with a diamine. rsc.orgyoutube.com The reaction of this compound with diamines like hexamethylenediamine (B150038) would produce a polyamide containing the anthraquinone moiety in its repeating unit, analogous to the synthesis of furan-based polyamides. rsc.orgresearchgate.net The reaction can proceed through the formation of a nylon salt intermediate, which is then heated to induce polymerization. diva-portal.org

Another route to polymerizable monomers involves converting the dicarboxylic acid into divinyl esters . This can be achieved through a transvinylation reaction with vinyl acetate (B1210297), often catalyzed by palladium or other transition metal salts. researchgate.net The resulting divinyl anthraquinone monomer can then undergo polymerization through its vinyl groups.

| Polymer Type / Monomer | Co-monomer / Reagents | Reaction Type | Description |

| Polyester | Diol (e.g., Ethane-1,2-diol) | Polycondensation | Formation of ester linkages between the dicarboxylic acid and the diol at high temperature, eliminating water. libretexts.orgyoutube.com |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Polycondensation | Formation of amide linkages between the dicarboxylic acid and the diamine, often via a nylon salt intermediate. youtube.comdiva-portal.org |

| Divinyl Ester | Vinyl Acetate, Pd(OAc)₂ or other catalyst | Transvinylation | Conversion of the two carboxylic acid groups into vinyl ester groups, creating a monomer suitable for vinyl polymerization. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,2 Anthraquinonedicarboxylic Acid and Its Derivatives

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1,2-anthraquinonedicarboxylic acid. The spectra are dominated by vibrations characteristic of the anthraquinone (B42736) core and the two adjacent carboxylic acid groups.

The Fourier Transform Infrared (FTIR) spectrum of a related compound, anthraquinone-2-carboxylic acid (AQ-2-COOH), has been well-documented and provides a basis for expected vibrational modes. nih.gov Key absorptions for this compound would include:

O-H Stretching: A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in carboxylic acid dimers. libretexts.orglibretexts.org

C=O Stretching: Two distinct types of carbonyl stretching vibrations are anticipated. The quinone carbonyls (C=O) typically absorb strongly around 1670-1680 cm⁻¹. acs.org The carboxylic acid carbonyls will also produce a strong peak, usually at a higher wavenumber, around 1700-1720 cm⁻¹, although this is heavily influenced by the extent of hydrogen bonding.

C=C Stretching: Multiple sharp bands in the 1400–1600 cm⁻¹ region correspond to the aromatic carbon-carbon stretching vibrations within the fused ring system.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and O-H in-plane bending of the carboxylic acid groups are expected in the 1200–1450 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic skeleton. The symmetric stretching of the quinone C=O groups and the aromatic ring breathing modes are often strong in the Raman spectrum. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are frequently used to accurately assign the complex vibrational modes of anthraquinone derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristic |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very Broad |

| C=O Stretch (Carboxylic Acid) | ~1700 - 1720 | Strong, Sharp |

| C=O Stretch (Quinone) | ~1670 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple Medium to Strong Bands |

| C-O Stretch / O-H Bend | 1200 - 1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in the molecule. Both ¹H and ¹³C NMR spectra provide a wealth of structural information.

For this compound, the ¹H NMR spectrum would display signals for the six protons attached to the aromatic rings. These protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, with complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The two acidic protons of the carboxyl groups would produce a characteristically broad singlet, often much further downfield (10–13 ppm), and this signal would disappear upon exchange with D₂O. libretexts.org

The ¹³C NMR spectrum is equally informative. It would show distinct signals for all 16 carbon atoms in the molecule, or 8 signals if the molecule possesses a plane of symmetry. Key resonances include:

Quinone Carbonyl Carbons: These are typically found in the 180–185 ppm region.

Carboxylic Acid Carbonyl Carbons: These resonate slightly upfield from the quinone carbonyls, generally in the 165–175 ppm range.

Aromatic Carbons: The twelve carbons of the fused ring system would produce a series of signals between approximately 120 and 140 ppm. Carbons directly attached to the electron-withdrawing carboxyl groups would be shifted further downfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the substitution pattern. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| Carboxylic Acid (COOH) | 10 - 13 (broad) | |

| ¹³C | Quinone (C=O) | 180 - 185 |

| Carboxylic Acid (COOH) | 165 - 175 | |

| Aromatic (Ar-C) | 120 - 140 |

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which provides further structural confirmation. The compound has a molecular formula of C₁₆H₈O₆ and a monoisotopic mass of 296.0270 g/mol . stenutz.eu

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 296 would be expected due to the stability of the aromatic system. The fragmentation of carboxylic acid-containing anthraquinones is well-characterized. researchgate.net The primary fragmentation pathways for this compound would likely involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺, particularly if intramolecular cyclization can occur.

Loss of carbon monoxide (CO): [M - 28]⁺, a common fragmentation for quinones.

Loss of carbon dioxide (CO₂): [M - 44]⁺, a highly characteristic fragmentation for carboxylic acids. researchgate.netlibretexts.org

Loss of a carboxyl group (•COOH): [M - 45]⁺

Sequential losses of these fragments, such as the loss of two CO₂ molecules, would also be observed, providing clear evidence for the presence of the two carboxylic acid groups. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy.

| m/z | Identity | Corresponding Neutral Loss |

|---|---|---|

| 296 | [M]⁺˙ | - |

| 252 | [M - CO₂]⁺˙ | CO₂ (44 Da) |

| 251 | [M - COOH]⁺ | •COOH (45 Da) |

| 224 | [M - CO₂ - CO]⁺˙ | CO₂ + CO (72 Da) |

| 208 | [M - 2CO₂]⁺˙ | 2 x CO₂ (88 Da) |

X-ray Crystallography and Powder Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Determination and Polymorphism

Single-crystal X-ray diffraction is the gold standard for structural determination. In its absence, high-resolution X-ray powder diffraction (XRPD) coupled with computational methods can be used to solve crystal structures. A recent, detailed study on anthraquinone-2-carboxylic acid provides an excellent model for what would be expected for the 1,2-dicarboxylic acid isomer. cambridge.orgcambridge.org

The crystal structure of AQ-2-COOH was solved using synchrotron XRPD data and found to crystallize in the triclinic space group P-1. cambridge.orgcambridge.orgresearchgate.net The analysis revealed the presence of two independent molecules in the asymmetric unit, which differ slightly in the orientation of the carboxylic acid group. cambridge.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration. For AQ-2-COOH, at least two forms have been identified: needle-like crystals (Form I) obtained through sublimation and a methanolic solvate, which is a crystal form that incorporates solvent molecules. nih.govcambridge.org Different polymorphs can exhibit distinct physical properties.

| Parameter | Value |

|---|---|

| Compound | Anthraquinone-2-carboxylic acid |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.7942(2) |

| b (Å) | 13.266(5) |

| c (Å) | 22.835(15) |

| α (°) | 73.355(30) |

| β (°) | 89.486(6) |

| γ (°) | 86.061(1) |

| Volume (ų) | 1098.50(7) |

| Z (molecules/cell) | 4 |

Hydrogen Bonding Networks and Intermolecular Interactions in Solid State

The solid-state architecture of carboxylic acids is typically dominated by hydrogen bonding. nih.gov Molecules of this compound would be expected to form extensive hydrogen bond networks. The most common motif is a cyclic dimer, where two carboxylic acid groups from adjacent molecules are linked by a pair of strong O-H···O hydrogen bonds. libretexts.orglibretexts.org Due to the presence of two carboxylic acid groups, this compound could form extended one-dimensional chains or two-dimensional sheets.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of the molecule by probing the electron transitions between molecular orbitals. The spectrum of an anthraquinone derivative is characterized by its large, conjugated π-system.

Generally, anthraquinones exhibit several strong absorption bands in the UV region and potentially weaker bands in the visible region. nih.gov

π→π Transitions:* These high-energy transitions are responsible for strong absorption bands typically found in the 220–350 nm range. nih.gov These correspond to electronic excitations within the aromatic π-system.

n→π Transitions:* This lower-energy transition involves the excitation of a non-bonding electron from a carbonyl oxygen to an antibonding π* orbital. It results in a weaker absorption band at a longer wavelength, often near 400 nm, and is responsible for the characteristic pale yellow color of many quinones. nih.gov

The carboxylic acid groups act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. They can cause shifts in the wavelength of maximum absorption (λ_max) and changes in molar absorptivity. Studies on a wide range of substituted anthraquinones show that the position and nature of substituents strongly affect the color and spectral properties. nih.govresearchgate.net The UV spectrum of AQ-2-COOH, for example, has been confirmed as part of its physicochemical characterization. nih.gov For this compound, the electronic transitions would be similarly influenced by the two carboxyl groups attached to the main aromatic framework.

| Transition Type | Wavelength Range (nm) | Intensity |

|---|---|---|

| π → π | ~240 - 290 | High |

| π → π | ~320 - 350 | Medium |

| n → π* | ~380 - 420 | Low |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anthraquinone-2-carboxylic acid (AQ-2-COOH) |

Electrochemical Spectroscopic Techniques (e.g., in situ XANES)

Electrochemical spectroscopic techniques are pivotal in elucidating the electronic and structural dynamics of electroactive molecules like this compound and its derivatives, particularly during redox processes. These methods provide real-time insights into the changes in oxidation states, coordination environments, and local atomic structures of these compounds as they function within an electrochemical cell. Among these techniques, in situ X-ray Absorption Near Edge Structure (XANES) spectroscopy stands out as a powerful tool for probing the element-specific electronic transitions, offering a detailed picture of the electrochemical mechanisms at an atomic level.

The application of electrochemical techniques such as cyclic voltammetry (CV) is fundamental to understanding the redox behavior of anthraquinone derivatives. For instance, the electrochemical properties of anthraquinone-based compounds are significantly influenced by their molecular structure and the presence of functional groups. nih.gov In thin-film configurations, stacked anthraquinone molecules can store electrical energy in their π-system as delocalized charge carriers upon electrochemical reduction or oxidation. nih.gov This results in a floating potential that changes with the degree of sodiation, rather than a sharp redox potential typical of conventional battery materials. nih.gov

In situ XANES, performed during the electrochemical cycling of a battery, allows for the direct observation of changes in the electronic structure of the active material. researchgate.netosti.gov This technique involves monitoring the X-ray absorption spectrum of a specific element within the electrode material as the cell is charged and discharged. The absorption edge energy and the features in the XANES spectrum are sensitive to the oxidation state and local coordination environment of the absorbing atom. nih.govspringernature.com For example, in situ XANES has been effectively used to demonstrate the valence change of metal cations in a metal-organic framework that incorporates 2,7-anthraquinonedicarboxylic acid as a ligand, providing clear evidence of the reversible redox activity of the metal clusters during battery operation. researchgate.net

Furthermore, the electrochemical synthesis of anthraquinone derivatives can be monitored in situ to understand the reaction pathways. A notable example is the electrosynthesis of 3,3'-(9,10-anthraquinone-diyl)bis(3-methylbutanoic acid) (DPivOHAQ), a dicarboxylic acid derivative of anthraquinone, for use in aqueous flow batteries. rsc.orgrsc.org The process involves the electrochemical oxidation of an anthracene (B1667546) derivative, which can be performed at room temperature in a flow cell, avoiding the need for hazardous chemical oxidants. rsc.orgrsc.orgharvard.edu

The study of anthraquinone-2-carboxylic acid's adsorption on gold surfaces using techniques like reflection-absorption infrared (RAIR) spectroscopy and X-ray photoelectron spectroscopy (XPS), combined with cyclic voltammetry, reveals that the molecule chemisorbs as a carboxylate. acs.org This highlights the role of the carboxylic acid group in the interaction with electrode surfaces, which is a critical aspect of their electrochemical performance.

Detailed research findings on the electrochemical properties of anthraquinone dicarboxylic acid derivatives are summarized in the table below.

| Compound/System | Technique | Key Findings | Reference |

| Anthraquinone (AQ) thin-film | Cyclic Voltammetry (CV) | Exhibits floating potential upon sodiation due to π-system charge storage. | nih.gov |

| Cu(2,7-AQDC) MOF | in situ XANES | Evidenced reversible redox activity of Cu cations during battery cycling. | researchgate.net |

| 3,3'-(anthracene-diyl)bis(3-methylbutanoic acid) (DPivOHAC) | in situ Electrosynthesis | Successful electrochemical oxidation to DPivOHAQ at room temperature in a flow cell. | rsc.orgrsc.org |

| Anthraquinone-2-carboxylic acid on Au | RAIR, XPS, CV | Chemisorbed on gold as a carboxylate with the molecular plane tilted. | acs.org |

Applications of 1,2 Anthraquinonedicarboxylic Acid in Advanced Materials

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the MOF's structure, porosity, and functional properties. Anthraquinone-based dicarboxylates are of interest as linkers due to their rigidity and redox-active quinone moiety.

Design and Synthesis of MOFs with Anthraquinonedicarboxylate Ligands

While the synthesis of MOFs using various anthraquinone (B42736) dicarboxylic acid isomers has been reported, dedicated studies on the design and synthesis of MOFs using 1,2-anthraquinonedicarboxylate as the primary organic linker are not prevalent in publicly available scientific literature. In principle, the two adjacent carboxylic acid groups on the 1 and 2 positions of the anthraquinone core could act as a chelating ligand to coordinate with metal centers, potentially forming stable, porous frameworks. The steric hindrance and specific geometry of this isomer would likely lead to unique network topologies compared to its more linear counterparts. researchgate.netnih.govrsc.org

Electrochemical Applications of MOFs as Electrode Materials

The anthraquinone core is inherently redox-active, making it an attractive component for electrode materials in batteries and other electrochemical devices. Research on MOFs derived from other anthraquinone isomers has demonstrated their potential for energy storage. nih.govnih.gov However, specific studies detailing the electrochemical properties and performance of MOFs synthesized from 1,2-Anthraquinonedicarboxylic acid as electrode materials could not be identified in the available research.

Porous Material Design and Gas Sorption Properties

The design of porous materials for gas storage and separation is a primary application of MOF technology. rsc.orgfrontiersin.orgescholarship.orgyoutube.comescholarship.org The functionalization and geometry of the organic linker can significantly influence the pore environment and its affinity for specific gases. Despite the potential for creating unique pore structures, there is a lack of published data on the gas sorption properties, such as surface area or uptake capacities for gases like CO2 or H2, for MOFs constructed specifically from this compound.

Polymeric Materials and Composites

The bifunctional nature of this compound, possessing two carboxylic acid groups, makes it a potential monomer for the synthesis of high-performance polymers such as polyamides and polyimides.

Incorporation into Polymer Backbones

This compound can, in theory, be incorporated into polymer backbones through polycondensation reactions. Similar to other aromatic dicarboxylic acids like terephthalic acid or 2,5-furandicarboxylic acid, it can react with diamines to form polyamides or with dianhydrides/diamines to form polyimides. rsc.orgresearchgate.netdiva-portal.orgrsc.org

The general reaction for forming a polyamide would involve the condensation of the dicarboxylic acid with a diamine, forming a repeating amide linkage and eliminating water. The incorporation of the rigid and bulky anthraquinone unit into the polymer chain would be expected to impart high thermal stability and specific mechanical properties. nih.govmdpi.com Aromatic polyamides, known as aramids, are a class of high-performance materials valued for their heat resistance and mechanical strength. nih.govmdpi.com

Table 1: Illustrative Thermal Properties of Various Aromatic Polyamides (Data for non-1,2-Anthraquinonedicarboxylic acid-based polymers)

| Polymer Type | Dicarboxylic Acid Monomer | Diamine Monomer | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d5) | Reference |

|---|---|---|---|---|---|

| Semiaromatic Polyamide | Adipic Acid | 4,4'-Oxydianiline | - | 416 °C | nih.gov |

| Semiaromatic Polyamide | Pimelic Acid | 4,4'-Oxydianiline | - | 404 °C | nih.gov |

| Aromatic Polyamide | Terephthalic Acid | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 334 °C | >400 °C | mdpi.com |

| Bio-based Polyamide | 2,5-Furandicarboxylic Acid | Hexamethylenediamine (B150038) | 130 °C | - | rsc.org |

Functional Polymer Development (e.g., smart packaging, indicators)

Anthraquinone-based dyes have been explored for use in functional polymers, for instance, as colorimetric indicators in smart packaging to monitor food freshness by responding to changes in pH or volatile compounds. mdpi.commdpi.com These systems often rely on the distinct color of specific anthraquinone derivatives. While this compound possesses the core anthraquinone structure, there is no available evidence to suggest its direct use or incorporation into functional polymers for applications like smart packaging or as an indicator.

Dye and Pigment Chemistry (Industrial Focus)

The unique chemical architecture of anthraquinone derivatives has long been harnessed in the development of a wide array of dyes and pigments. The introduction of carboxylic acid functional groups, as seen in this compound, offers a versatile platform for creating dyes with specific properties for textile applications.

Development of Anthraquinone-Based Acid Dyes for Textiles

Anthraquinone acid dyes are a significant class of colorants, prized for producing vibrant green, blue, or violet shades with excellent light and wet fastness properties. tsijournals.com The synthesis of these dyes often involves the modification of a core anthraquinone structure. An important intermediate in the production of many acid anthraquinone dyes is bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.org Through a condensation reaction, the bromine atom can be substituted with various aromatic or aliphatic amines to yield brilliantly colored dyes. wikipedia.org

The general principle involves creating a molecule with a chromophore, such as the carbonyl groups within the conjugated anthraquinone system, which is responsible for the color. tsijournals.comorientjchem.org The presence of sulfonic or carboxylic acid groups makes the dye soluble in water, a key characteristic of acid dyes, allowing them to be applied from an acidic or neutral dye bath. britannica.comblogspot.com These dyes are particularly suitable for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. orientjchem.orgblogspot.comresearchgate.net The dye anions form ionic bonds, hydrogen bonds, and van der Waals forces with the cationic sites on the fibers, which are generated in the acidic dyeing medium. blogspot.com

Research has focused on synthesizing novel series of anthraquinone acid dyes by reacting intermediates like bromamine acid with various compounds, such as imidazole (B134444) or N-methylpiperazine, followed by diazotization and coupling with naphthalene-based components. orientjchem.orgresearchgate.netasianpubs.org This approach allows for the creation of a diverse palette of colors, ranging from orange to violet, and the fine-tuning of their application and fastness properties. tsijournals.comresearchgate.net For instance, the condensation of 1,4-dihydroxyanthraquinone with arylamines, followed by a sulfonation reaction, is a common route for producing commercial acid dyes like C.I. Acid Violet 43 and C.I. Acid Blue 80. google.com

Fastness Properties and Dyeing Performance Characterization

The performance of anthraquinone-based acid dyes on textiles is evaluated based on their dyeing performance and fastness properties. Dyeing performance is often characterized by the percentage of dye exhaustion and fixation. Exhaustion refers to the amount of dye that moves from the dye bath onto the fiber, while fixation is the portion of the exhausted dye that becomes permanently bound to the fiber.

Studies on novel synthesized anthraquinone acid dyes have shown good to very good dye-bath exhaustion on wool, silk, and nylon fibers. orientjchem.orgresearchgate.net For example, a series of imidazole-based anthraquinone acid dyes exhibited fixation rates ranging from 78.27% to 91.79% on wool, 80.01% to 91.05% on silk, and 81.86% to 89.92% on nylon in a 2% dyeing. orientjchem.org

Fastness properties are a critical measure of a dye's durability. The most important of these are light fastness (resistance to fading on exposure to light), wash fastness (resistance to fading or bleeding during washing), and rubbing fastness (resistance to color transfer upon rubbing). Anthraquinone acid dyes are renowned for their excellent light fastness. tsijournals.comwikipedia.org Various studies have confirmed that newly synthesized anthraquinone acid dyes exhibit fair to very good light fastness and moderate to very good wash and rubbing fastness on wool, silk, and nylon. tsijournals.comorientjchem.orgresearchgate.netasianpubs.org

The table below summarizes typical fastness ratings for anthraquinone acid dyes on different textile fibers. The ratings are generally on a scale of 1 to 5, where 1 is poor and 5 is excellent.

| Property | Wool | Silk | Nylon |

| Light Fastness | Fair to Very Good | Fair to Very Good | Fair to Very Good |

| Wash Fastness | Moderate to Very Good | Moderate to Very Good | Moderate to Very Good |

| Rubbing Fastness | Moderate to Very Good | Moderate to Very Good | Moderate to Very Good |

This table represents a general summary of findings from multiple studies on various anthraquinone acid dyes. tsijournals.comorientjchem.orgresearchgate.net

Electrochemical Energy Storage Materials (Batteries, Capacitors)

The redox-active nature of the anthraquinone core makes it a compelling candidate for applications in electrochemical energy storage devices. The ability to introduce functional groups, such as the two carboxylic acid groups in this compound, provides a pathway to tailor the electrochemical properties for use in batteries and capacitors.

Cathode Material Development

Organic electrode materials are gaining attention for the next generation of rechargeable batteries due to their potential for high performance and the use of abundant elements. Anthraquinone and its derivatives have been extensively investigated as cathode materials, particularly for lithium-ion batteries and aqueous flow batteries. researchgate.netrsc.org Poly(anthraquinonyl sulfide), for example, has been synthesized and demonstrated excellent reversibility and cyclability as a cathode material for rechargeable lithium batteries. rsc.org

The dicarboxylic acid functionality of this compound could be strategically employed in several ways. The carboxylic acid groups can enhance the solubility of the molecule in certain electrolytes, which is particularly beneficial for aqueous redox flow batteries (AOFBs). harvard.edu In AOFBs, soluble redox-active organic molecules store energy. For instance, the solubility of anthraquinone is very low in water, but functionalization with groups like sulfonic acid or hydroxyl groups can increase its solubility significantly. harvard.edu Similarly, carboxylic acid groups are expected to improve solubility in aqueous media.

Furthermore, the carboxylic acid groups can be used to link the anthraquinone units into larger structures like polymers or covalent organic frameworks (COFs). nih.gov Creating a polymer or framework structure can render the material insoluble, which is a requirement for solid-state battery electrodes, preventing the active material from dissolving into the electrolyte. An anthraquinone carbonyl-containing COF has been reported as a high-performance anode material for aqueous ammonium-ion batteries, demonstrating high specific capacity and excellent cycling stability. nih.gov This suggests that a similar strategy could be applied to develop cathode materials from this compound.

Redox Activity and Charge Storage Mechanisms

The charge storage mechanism in anthraquinone-based materials is centered on the reversible redox reaction of the quinone group. During the discharge process, the quinone carbonyls undergo a two-electron, two-proton reduction to form a hydroquinone. This process is reversed during charging. The redox potential of this reaction can be tuned by introducing electron-donating or electron-withdrawing groups to the anthraquinone core. harvard.edu

In aqueous systems, the redox activity is often pH-dependent. mit.edu For quinone-based materials, the charge storage mechanism can involve proton-coupled electron transfer. semanticscholar.org In aprotic systems, such as lithium-ion batteries, the carbonyl groups coordinate with lithium ions during the reduction process. The redox process typically occurs in two single-electron steps, first forming a radical anion and then a dianion. researchgate.net

The presence of carboxylic acid groups can also influence the charge storage mechanism by participating in hydrogen bonding, which can stabilize the structure and facilitate ion transport. nih.gov In a study on a superconjugated anthraquinone carbonyl-based COF, it was found that anthraquinone carbonyls that could form hydrogen bonds with NH4+ ions were the optimal sites for ion storage. nih.gov This highlights the potential role of the carboxylic acid groups in not only enabling polymerization but also in enhancing the electrochemical performance through specific interactions with the electrolyte ions.

The table below provides a comparative overview of the redox potential for anthraquinone and some of its derivatives, illustrating the effect of functional groups.

| Compound | Redox Potential (V vs. Li/Li+) | Notes |

| 9,10-anthraquinone | 2.25 | Calculated value |

| Anthraquinone-2-carboxylic acid | 2.50 | Calculated value |

Data sourced from supporting information of a study on designing high-redox-potential organic compounds. rsc.org

This data indicates that the addition of a single carboxylic acid group can raise the redox potential, a principle that would apply to this compound as well.

Theoretical and Computational Chemistry Studies on 1,2 Anthraquinonedicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and energy of molecules. imist.ma DFT methods are favored for their balance of computational cost and accuracy, making them suitable for molecules of this size. researchgate.net Calculations are typically performed using specific functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to solve for the electron density and, from it, derive various molecular properties. electrochemsci.orgbsu.by

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional structure (i.e., the lowest energy conformation). For 1,2-Anthraquinonedicarboxylic acid, key conformational questions would involve the orientation of the two adjacent carboxylic acid groups relative to the plane of the anthraquinone (B42736) core.

Research on related molecules demonstrates that the carboxylic acid groups can form strong intermolecular hydrogen bonds, often leading to the formation of stable dimers in the solid state. vjst.vn In the case of this compound, intramolecular hydrogen bonding between the two adjacent carboxyl groups is also a possibility that would significantly influence its preferred conformation and energetics. DFT calculations can quantify the energy differences between various conformers, such as those arising from the rotation around the C-C single bonds connecting the carboxyl groups to the aromatic ring. This helps identify the global minimum energy structure and other low-energy conformers that might be accessible at room temperature.

While specific energetic values for this compound are not readily found in the surveyed literature, the table below illustrates the type of data that such a computational analysis would provide.

| Conformer | Description | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| A | Planar, intramolecular H-bond | (Hypothetical Value) | (Hypothetical Value) |

| B | Twisted, no H-bond | (Hypothetical Value) | (Hypothetical Value) |

| C | Carboxyl groups perpendicular | (Hypothetical Value) | (Hypothetical Value) |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. imist.maschrodinger.com A small gap suggests the molecule is more reactive and can be excited by lower energy light. researchgate.net

For this compound, DFT calculations would map the distribution of these orbitals. The HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO would likely be centered on the electron-accepting quinone moiety. The carboxylic acid substituents would modulate the energies of these orbitals. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. researchgate.net

The following interactive table shows representative data that would be obtained from a DFT analysis of the electronic structure.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | (Hypothetical Value) | Electron-donating capability |

| LUMO Energy | (Hypothetical Value) | Electron-accepting capability |

| HOMO-LUMO Gap | (Hypothetical Value) | Chemical reactivity / Electronic excitation energy |

Quantum chemical methods are widely used to predict various types of spectra. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to absorption peaks in UV-Vis spectra. vjst.vn These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. vjst.vn

Furthermore, the calculation of vibrational frequencies is a standard output of geometry optimization. These frequencies can be used to predict the positions of key peaks in the infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of characteristic vibrations, such as the C=O stretches of the quinone and carboxylic acid groups, and the O-H stretch of the carboxyls. While experimental spectra for related compounds like anthraquinone-2-carboxylic acid are available, predicted spectra for the 1,2-dicarboxylic acid derivative are not found in the literature. sigmaaldrich.comchemicalbook.comchemicalbook.com

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's conformational landscape in different environments (e.g., in a vacuum, in water, or another solvent). nih.govnih.gov

For this compound, MD simulations could reveal how the flexible carboxylic acid groups move and interact with their surroundings. Such simulations would show the accessible range of dihedral angles and the stability of any intramolecular hydrogen bonds in a solvated environment. This approach is particularly useful for understanding how intermolecular interactions with solvent molecules might stabilize conformations that are not the lowest in energy in the gas phase. nih.gov

Reaction Pathway and Mechanism Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. mdpi.com By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. For this compound, this could involve modeling reactions such as esterification or amidation at the carboxylic acid sites.

DFT calculations can locate the transition state structures and calculate the activation energy barriers, providing a quantitative measure of the reaction rate. mdpi.com This is invaluable for understanding selectivity and for designing synthetic routes. While detailed kinetic mechanisms for the combustion of various fuels are available, specific reaction pathway modeling for this compound is not documented in the reviewed search results. polimi.it

Supramolecular Chemistry and Self Assembly of 1,2 Anthraquinonedicarboxylic Acid Architectures

Hydrogen Bonding Driven Assembly

The primary driving force for the self-assembly of 1,2-anthraquinonedicarboxylic acid is the formation of robust hydrogen bonds between the carboxylic acid moieties. Carboxylic acids are well-known for their ability to form strong, directional hydrogen bonds, often leading to the formation of cyclic dimers. rsc.orgnih.gov In the case of this compound, the two carboxylic acid groups can engage in intramolecular hydrogen bonding, but more significantly, they drive the formation of intermolecular networks.

Studies on derivatives of this compound, such as those incorporating amino acids, have further demonstrated the critical role of hydrogen bonding. nih.gov These studies, supported by quantum chemical simulations, indicate that both intra- and intermolecular hydrogen bonds, along with electrostatic interactions, dictate the structure-property relationships of these complex molecules. nih.gov

| Interaction Type | Description | Significance in Assembly |

| Carboxylic Acid Dimer | Two carboxylic acid groups from adjacent molecules form a cyclic motif with two hydrogen bonds. | A fundamental and highly stable interaction that often initiates the self-assembly process. |

| Intermolecular Chain | Carboxylic acid groups link molecules in a head-to-tail fashion, forming extended chains. | Leads to the formation of one-dimensional supramolecular polymers. |

| Intramolecular Hydrogen Bond | A hydrogen bond forms between the two carboxylic acid groups within the same molecule. | Can influence the conformation of the molecule and its ability to participate in intermolecular interactions. |

π-π Stacking Interactions in Molecular Aggregation

In addition to hydrogen bonding, π-π stacking interactions between the aromatic anthraquinone (B42736) cores play a crucial role in the aggregation of this compound and its derivatives. The large, planar surface of the anthraquinone moiety facilitates attractive, non-covalent interactions between electron-rich and electron-poor regions of adjacent aromatic rings. nih.govrsc.org

These stacking interactions are a significant contributor to the stability of the resulting supramolecular structures, often working in concert with hydrogen bonds to create well-ordered assemblies. nih.govnih.gov The interplay between these two forces can lead to the formation of various architectures, from simple co-facial stacks to more complex herringbone arrangements. cambridge.orgnih.gov The distance between the stacked aromatic rings is a key parameter in determining the strength of the interaction, with typical centroid-to-centroid distances falling in the range of 3.4 to 3.8 Å. researchgate.net

| Stacking Geometry | Description | Typical Distance (Å) |

| Co-facial (Sandwich) | Aromatic rings are stacked directly on top of each other. | 3.4 - 3.8 |

| Parallel-displaced | Aromatic rings are stacked in a parallel fashion but are offset from each other. | 3.3 - 3.8 |

| T-shaped (Edge-to-face) | The edge of one aromatic ring interacts with the face of another. | 4.5 - 5.5 |

| Herringbone | A variation of the T-shaped arrangement, often observed in crystal packing. nih.gov | Varies |

Host-Guest Chemistry and Recognition Phenomena